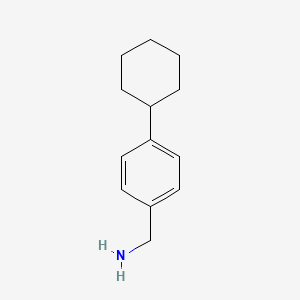
Methyl 2-(3-(chloromethyl)phenyl)acetate
Vue d'ensemble
Description
“Methyl 2-(3-(chloromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . This compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-(chloromethyl)phenyl)acetate” consists of a benzene ring with a chloromethyl group (CH2Cl) and an acetate group (COOCH3) attached to it . The exact position of these groups on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis
“Methyl 2-(3-(chloromethyl)phenyl)acetate” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Metabolic Conversion by Microorganisms
Phenylmercuric acetate, an organomercurial used as a fungicide, undergoes rapid metabolic conversion by soil and aquatic microorganisms, resulting in products like diphenylmercury, but not methylmercury derivatives. This suggests potential bioremediation applications for related acetate compounds in environmental science (Matsumura, Gotoh, & Boush, 1971).
C−H Activation in Organic Synthesis
Research on the sodium acetate-promoted C−H activation of phenyl imines and 2-phenylpyridines using [Cp*MCl2]2 demonstrates the significance of such reactions in organic synthesis. These findings highlight the critical role of electron-donating and withdrawing substituents, offering insights into regioselectivity and reaction kinetics (Li, Brennessel, & Jones, 2009).
Catalysis and Chemical Synthesis
Potassium promoted lanthanum-magnesium oxide catalysts show high activity and selectivity in the mono-methylation of phenylacetonitrile, useful in synthesizing non-steroidal anti-inflammatory drugs. This research exemplifies the application of catalysts in pharmaceutical synthesis (Molleti & Yadav, 2017).
Synthesis and Antibacterial Activity
The synthesis of novel compounds with potential antibacterial activity, such as certain 4-oxo-1,3-thiazolidines, highlights the role of chemical synthesis in developing new antimicrobial agents. This area of research is crucial for addressing antibiotic resistance and developing new drugs (Desai, Dave, Shah, & Vyas, 2001).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its vapors and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
methyl 2-[3-(chloromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWRXOVDRNSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-(chloromethyl)phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



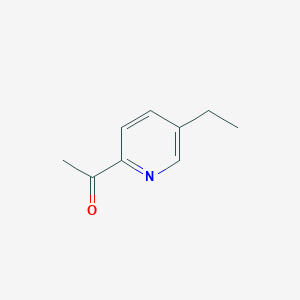
![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)
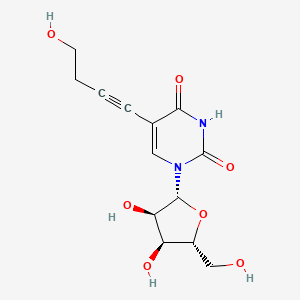
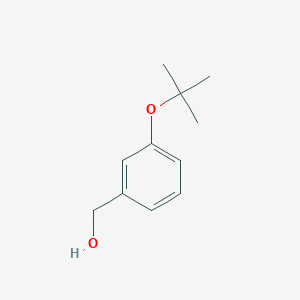
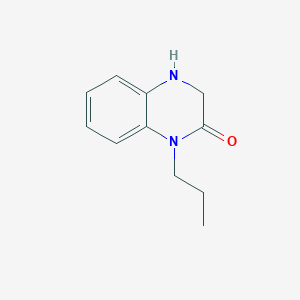
![N,N-Bis((R)-1-phenylethyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1648345.png)
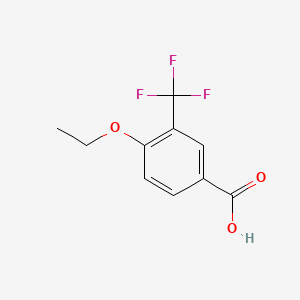
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)
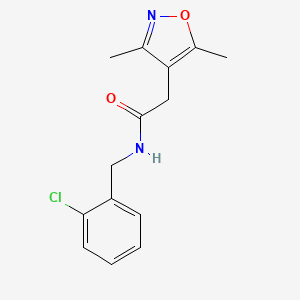
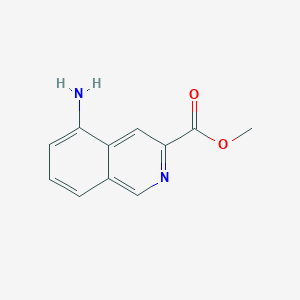
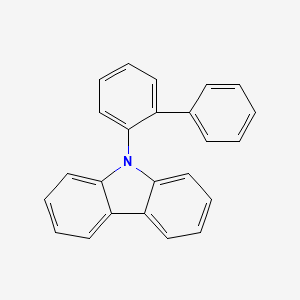
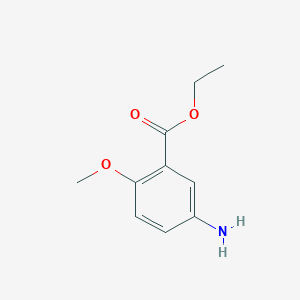
![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol](/img/structure/B1648376.png)
